molecular formula C16H27NO6·HCl B191236 Europine CAS No. 570-19-4

Europine

Cat. No. B191236
CAS RN: 570-19-4
M. Wt: 329.39 g/mol
InChI Key: ZNEMYFCJOCCUJN-VFFTVRQLSA-N
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Description

Europine is a new type of bioactive compound with a wide range of applications in biochemistry, physiology, and pharmacology. This compound is a derivative of a naturally occurring plant-derived phenolic compound, which is produced by a number of species of the genus Europine. It has been extensively studied and is known to have a variety of beneficial effects on the body.

Scientific Research Applications

  • Identification and Structure Elucidation :

    • Europine was identified in Heliotropium crassifolium, a plant species from western Iran, and its structure was elucidated using IR, 1H-NMR, and EIMS data (Farsam et al., 2000).
  • Natural Occurrence and Variants :

    • Heliotropium rotundifolium, another plant species, was found to contain europine along with other alkaloids like heliotrine, lasiocarpine, and a new alkaloid identified as 5'-acetyleuropine. These were isolated and their structures established through spectroscopic means (Asibal et al., 1989).
  • Biological Activities :

    • Europine showed both antifungal and insect antifeedant activity in a study involving Heliotropium bovei, another plant species that contains europine (Reina et al., 1995).
    • A study focusing on the antimicrobial activity of pyrrolizidine alkaloids from Heliotropium ellipticum found that europine, among other alkaloids, exhibited significant antimicrobial activity against selected pathogenic bacteria and fungi (Jain & Sharma, 1987).
  • Metabolic and Genotoxic Studies :

    • Research on the genotoxicity of europine and other pyrrolizidine alkaloids in human hepatoma cell lines showed that europine induced genotoxic effects, providing insights into its potential risks and mechanism of action (Hadi et al., 2021).
    • Another study investigated the metabolism of europine and other pyrrolizidine alkaloids in rat hepatocytes and human CYP3A4-transfected HepG2 cells, exploring their potential toxic potency and bioactivation levels (Geburek et al., 2021).

properties

IUPAC Name

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-10(22-4)16(21,15(2,3)20)14(19)23-9-11-5-7-17-8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMYFCJOCCUJN-VFFTVRQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CCN2C1C(CC2)O)(C(C)(C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)(C(C)(C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Europine

CAS RN

570-19-4
Record name Europine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Europine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EUROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLT0DSJ22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
889
Citations
M Reina, AH Mericli, R Cabrera, A González-Coloma - Phytochemistry, 1995 - Elsevier
Heliotropium bovei was shown to contain lasiocarpine, europine, 5′-acetyllasiocarpine and a … Europine showed both antifungal and insect antifeedant activity, while 7-acetyleuropine …
Number of citations: 66 www.sciencedirect.com
NSA Hadi, EE Bankoglu, L Schott… - … /Genetic Toxicology and …, 2021 - Elsevier
… , europine and lycopsamine. Significant induction of micronuclei by lasiocarpine, seneciphylline, and europine … europine and lycopsamine did not significantly reduce DNA migration. …
Number of citations: 15 www.sciencedirect.com
R Girkus, V Lukosevicius - Geodesy and Cartography, 2010 - go.gale.com
Straipsnio tikslas--analizuojant kartografiniuose fonduose esancius senuju autoriu zemelapius ir ju aprasymus ieskoti argumentu, kuriais galima butu pagristi hipoteze, kad Lietuva kaip …
Number of citations: 2 go.gale.com
DJ O'DOWD, JA Edgar - Australian journal of ecology, 1989 - Wiley Online Library
… Lasiocarpine and europine content varied reciprocally in the … plant with lasiocarpine and europine levels suggested that … Since heliotrine, lasiocarpine and europine differ markedly in …
Number of citations: 31 onlinelibrary.wiley.com
LH Zalkow, L Gelbaum, E Keinan - Phytochemistry, 1978 - ui.adsabs.harvard.edu
Isolation of the pyrrolizidine alkaloid europine N-oxide from heliotropium maris-mortui and H. rotundifolium - NASA/ADS … Isolation of the pyrrolizidine alkaloid europine N-oxide from …
Number of citations: 31 ui.adsabs.harvard.edu
LH Zalkow, S Bonetii, L Gelbaum… - Journal of Natural …, 1979 - ACS Publications
… We have previously described theisolation of europine A-… Rf of europine and a minor component. The major alkaloid was isolated by column chromatography and identified as europine (…
Number of citations: 64 pubs.acs.org
F Ebrahimi, M Azadbakht, F Akbari… - … of Medical Sciences, 2020 - jmums.mazums.ac.ir
… revealed that Echium amoenum contained supinine (6.61%), europine (12.83%), and no heliotrine. Malva sylvestris had 31.68% and 3.54% heliotrine and europine, respectively …
Number of citations: 1 jmums.mazums.ac.ir
H Farsam, N Yassa, P Sarkhail, A Shafiee - Planta Medica, 2000 - thieme-connect.com
… Four alkaloids have been identified: europine 1, europine N-oxide 2 and a new pyrrolizidine alkaloids ilamine 3 and its N-oxide 4, respectively. Their structures were elucidated by IR, 1 …
Number of citations: 29 www.thieme-connect.com
V Cavallaro, KA Than, SM Colegate… - IETIETETTI IETII, 2004 - cabidigitallibrary.org
… europaeum are heliotrine and lasiocarpine, followed by europine, with small quantities of heleurine and supinine. Acetyl-lasiocarpine is found in the plant in trace amounts and was not …
Number of citations: 7 www.cabidigitallibrary.org
CF Asibal, LT Gelbaum, LH Zalkow - Journal of natural products, 1989 - ACS Publications
… from which europine N-oxide [la] was previously obtained(3)· We report here … : europine [1], heliotrine [2], lasiocarpine [3], and a new alkaloid identified as 5'-acetyleuropine [4]. Europine…
Number of citations: 34 pubs.acs.org

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